molecular formula C12H14N4O B2962990 3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2199386-17-7

3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2962990
CAS No.: 2199386-17-7
M. Wt: 230.271
InChI Key: WHUJPYFVSLZXLS-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class or family, as well as any important functional groups, would also be noted .


Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of starting materials, reagents, and conditions can greatly affect the outcome of the synthesis .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic arrangement, bond lengths and angles, and molecular mass .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions, and any catalysts that may affect its reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be studied. This could include its melting and boiling points, solubility, stability, and reactivity. Spectroscopic properties, such as UV/Vis, IR, NMR, and mass spectra, could also be analyzed .

Scientific Research Applications

Conformational Polymorphs

The study on conformational polymorphs of 3-cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-1,2,4-oxadiazole highlights its potential biological activity and the differences in molecular and crystal structures between its two polymorphic forms. The monoclinic and orthorhombic polymorphs exhibit different conformer energies, interaction types, and stacking interactions, which could influence its application in scientific research related to structural chemistry and material science (Shishkina et al., 2021).

Crystal and Molecular Structures

Research on triazole derivatives, including 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole and methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, provides insights into their crystal and molecular structures. These studies are crucial for understanding the intermolecular interactions and supramolecular chains formed by these compounds, which could influence their functionality in various scientific applications, such as material science and drug formulation (Boechat et al., 2010).

Reactivity and Preparation of Triazole Derivatives

The reactivity of 4-azido- and 4-amino-6-methyl-2H-pyran-2-one towards the preparation of 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles and 5-oxopyrano[4,3-b]pyridines reveals valuable chemical processes. These findings could contribute to the synthesis of novel heterocyclic compounds with potential applications in pharmaceutical research and chemical synthesis (Malet et al., 1993).

Drug Delivery Applications

The study on the drug delivery of lipophilic pyrenyl derivatives by encapsulation in a water-soluble metalla-cage suggests innovative approaches to enhance the solubility and bioavailability of hydrophobic drugs. This research could be pivotal in developing new drug delivery systems and improving therapeutic efficacy (Mattsson et al., 2010).

Catalysis and Synthesis

Research on Ru(II), Os(II), and Ir(III) complexes with chelating pyridyl-mesoionic carbene ligands presents significant advancements in homogeneous catalysis. These complexes demonstrate potential applications in transfer hydrogenation catalysis, showcasing the role of heterocyclic compounds in facilitating chemical reactions and synthesis processes (Bolje et al., 2015).

Safety and Hazards

The safety and hazards of the compound would be assessed. This could involve looking at its toxicity, flammability, and environmental impact. Appropriate handling and disposal procedures would also be noted .

Future Directions

Future directions could involve further studies on the compound’s properties, potential applications, and possible improvements to its synthesis. This could also include investigating related compounds or exploring new reactions .

Properties

IUPAC Name

5-cyclopropyl-4-methyl-2-(pyridin-4-ylmethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-15-11(10-2-3-10)14-16(12(15)17)8-9-4-6-13-7-5-9/h4-7,10H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUJPYFVSLZXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CC=NC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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